N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound with a unique structure that combines benzofuran and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the acetylation of 2-methyl-1-benzofuran, followed by nitration and sulfonation reactions to introduce the nitro and sulfonamide groups, respectively. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]acetamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide
Uniqueness
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-10(21)18-11(2)27-16-6-4-12(8-14(16)18)19-28(24,25)13-5-7-17(26-3)15(9-13)20(22)23/h4-9,19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHASFOGDONDMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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